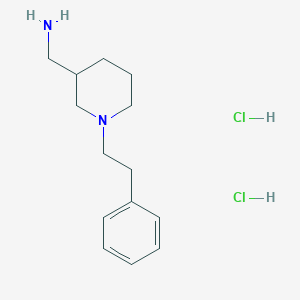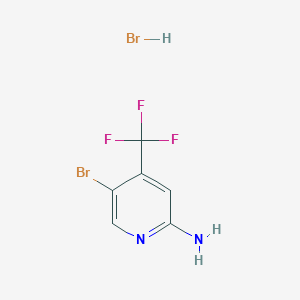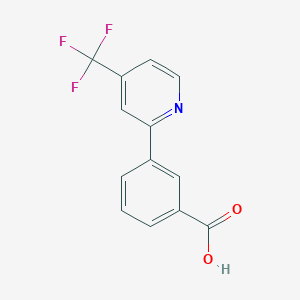![molecular formula C15H9F3O2 B1398556 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one CAS No. 4504-94-3](/img/structure/B1398556.png)
3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
Overview
Description
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one is a tricyclic compound that belongs to the dibenzoxepin family. This compound is characterized by the presence of a trifluoromethyl group attached to the dibenzo[b,e]oxepin core structure. It is known for its significant pharmacological properties and is used as a precursor in the synthesis of various therapeutic agents.
Scientific Research Applications
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Serves as a precursor in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
Target of Action
The primary target of 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one is the human histamine H1 receptor (H1R) . This receptor plays a crucial role in mediating the physiological responses to the biogenic amine histamine, which is involved in various pathophysiological processes such as allergies and inflammations .
Mode of Action
The compound interacts with its target, the H1R, by sitting deep in the ligand-binding pocket and directly interacting with Trp428 (6.48) , a highly conserved key residue in G-protein-coupled-receptor activation . This interaction triggers a series of biochemical events leading to the receptor’s activation or inhibition.
Biochemical Pathways
Upon interaction with the H1R, the compound affects the histaminergic signaling pathway. The downstream effects of this interaction can lead to a variety of physiological responses, including the alleviation of symptoms of allergic reactions .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of histaminergic signaling. By interacting with the H1R, the compound can potentially alleviate the symptoms of allergic reactions .
Biochemical Analysis
Biochemical Properties
3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with the human histamine H1 receptor, a G-protein-coupled receptor involved in allergic reactions and inflammation . The compound binds deeply within the ligand-binding pocket of the receptor, interacting with key residues such as Trp428, which is crucial for receptor activation . This interaction highlights the compound’s potential as a histamine H1 receptor antagonist, which could be beneficial in treating allergic conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of the histamine H1 receptor, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function. For instance, the compound’s antagonistic action on the histamine H1 receptor can reduce the release of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its binding to the histamine H1 receptor involves interactions with conserved residues within the receptor’s ligand-binding pocket . This binding inhibits the receptor’s activation, preventing the downstream signaling that leads to allergic and inflammatory responses. Additionally, the compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its efficacy over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits histamine H1 receptor activity, reducing allergic and inflammatory responses . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. These threshold effects highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound, and transferases, which facilitate its conjugation with glucuronic acid or sulfate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and distributed within tissues based on its affinity for various binding proteins . This distribution influences its localization and accumulation in target tissues, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with its target receptors and enzymes . Post-translational modifications, such as phosphorylation, may influence its localization to specific cellular compartments or organelles, thereby modulating its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one typically involves the following steps:
Formation of the Dibenzo[b,e]oxepin Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while minimizing reaction time and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups replacing the trifluoromethyl group.
Comparison with Similar Compounds
Dibenz[b,e]oxepin: The parent structure without the trifluoromethyl group.
Doxepin: A tricyclic antidepressant derived from dibenz[b,e]oxepin.
Fluradoline: An analgesic with a similar core structure.
Comparison: 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s pharmacokinetic profile and therapeutic potential compared to its analogs.
Properties
IUPAC Name |
3-(trifluoromethyl)-6H-benzo[c][1]benzoxepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O2/c16-15(17,18)10-5-6-12-13(7-10)20-8-9-3-1-2-4-11(9)14(12)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXVSEITOIGFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722038 | |
| Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4504-94-3 | |
| Record name | 3-(Trifluoromethyl)dibenz[b,e]oxepin-11(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-1-acetyl-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione](/img/structure/B1398474.png)



![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)


![4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1398483.png)
![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)



![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)
